BenchChemオンラインストアへようこそ!

8,9-Dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one

Synthetic Chemistry Process Development Heterocycle Synthesis

8,9-Dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one (mackinazolinone) is a validated dual-target scaffold with -8.5 kcal/mol binding affinities against CCHF viral glycoprotein (3PRP) and oncogenic protein 4XH6. High-yield one-step synthesis (86% via POCl₃) ensures scalable supply. Documented AChE inhibition (IC50 6.2×10⁻⁴ g/mL) and murine LD50 benchmarks (170 mg/kg i.v., 504 mg/kg i.p.) guide preclinical studies. The scaffold-intrinsic CYP1A2 inhibition probability (91.53%) demands authentic sourcing—generic substitution is scientifically inadvisable due to ring-size-dependent reactivity and target engagement. Ideal for antiviral hit-to-lead, CNS drug discovery, and DSSC sensitizer evaluation.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
CAS No. 2446-62-0
Cat. No. B1199183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8,9-Dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one
CAS2446-62-0
Synonymsmackinazolinone
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESC1CCN2C(=NC3=CC=CC=C3C2=O)C1
InChIInChI=1S/C12H12N2O/c15-12-9-5-1-2-6-10(9)13-11-7-3-4-8-14(11)12/h1-2,5-6H,3-4,7-8H2
InChIKeyLMDWOGWJYVSXEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 8,9-Dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one (CAS 2446-62-0) — Fused Pyridoquinazolinone Core for Anticancer, Antiviral, and Material Science Applications


8,9-Dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one (CAS 2446-62-0), also known as mackinazolinone or 2,3-tetramethylene-3,4-dihydroquinazol-4-one, is a tetrahydropyridoquinazolinone alkaloid with the molecular formula C12H12N2O and a molecular weight of 200.24 g/mol . This compound belongs to the pyrido[2,1-b]quinazoline family and features a fused tricyclic scaffold consisting of a quinazolin-4-one core annulated with a tetrahydropyridine ring . It occurs naturally as the main alkaloid in Mackinlaya species (Apiaceae), distributed across tropical Asia and Australia [1]. The compound is characterized by a high-yield synthetic route (86%) via POCl₃-mediated condensation and intramolecular cyclization [2], and has demonstrated dual-target binding affinities of -8.5 kcal/mol against both the CCHF viral glycoprotein (3PRP) and the oncogenic protein 4XH6, indicating potential as a lead scaffold in antiviral and anticancer drug discovery [2]. Procurement considerations include a melting point of 269–271 °C, solubility in ethanol and water, and limited solubility in chloroform and acetone .

Why 8,9-Dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one Cannot Be Interchanged with Deoxyvasicinone or Other Pyridoquinazolinone Analogs in Research Programs


Generic substitution of pyridoquinazolinone scaffolds is scientifically inadvisable due to documented ring-size-dependent differences in chemical reactivity and biological target engagement. Comparative deuterium exchange studies reveal that the α-methylene hydrogen exchange rate differs substantially between deoxyvasicinone (five-membered pyrrolo ring) and mackinazolinone (six-membered tetrahydropyridine ring), with the homologs exhibiting distinct kinetic profiles in neutral, acidic, and basic media [1]. Furthermore, the six-membered ring in 8,9-dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one provides a distinct conformational landscape that influences crystal packing, intermolecular interaction energies, and HOMO-LUMO gap values when compared to five-membered ring analogs [2]. In antimicrobial screening, derivatives based on the mackinazolinone core demonstrate divergent activity spectra against S. aureus, E. coli, B. cereus, C. albicans, and P. aeruginosa relative to deoxyvasicinone-based derivatives [3]. In silico ADME predictions for the unsubstituted core indicate CYP1A2 inhibition probability of 91.53%, which directly impacts drug-drug interaction risk assessments in preclinical development [4]. These scaffold-intrinsic differences preclude direct substitution without experimental revalidation of synthetic routes, biological activity, and pharmacokinetic properties.

Quantitative Differentiation Evidence: 8,9-Dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one (CAS 2446-62-0) Procurement Justification Data


Synthetic Yield Efficiency: 86% Isolated Yield via POCl₃-Mediated One-Step Cyclization Outperforms Multi-Step Analog Routes

The target compound was synthesized via condensation of piperidin-2-one with methyl 2-aminobenzoate in the presence of phosphorus oxychloride (POCl₃), followed by one-step intramolecular cyclization, achieving an 86% isolated yield as a white crystalline solid [1]. This high-yield synthetic efficiency for the unsubstituted core scaffold contrasts with the more complex multi-step sequences typically required for deoxyvasicinone derivatives, where reported yields for analogous core syntheses often fall below 70% [1].

Synthetic Chemistry Process Development Heterocycle Synthesis

Light-Harvesting Efficiency (LHE): 0.4016 LHE in Dichloromethane Enables DSSC Sensitizer Applications

TD-DFT computations revealed strong π → π* transitions with large oscillator strengths for 8,9-dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one, yielding an exceptional light-harvesting efficiency (LHE) of 0.4016 in dichloromethane (DCM) [1]. This LHE value indicates that approximately 40% of incident photons can be harvested by the compound in DSSC configurations. Comparative data for unmodified deoxyvasicinone or standard quinazolinone cores in DSSC applications are not systematically reported; however, the LHE of 0.4016 represents a quantitatively defined performance metric that enables direct comparison with alternative sensitizer candidates during materials selection [1].

Materials Science Dye-Sensitized Solar Cells Photovoltaics DFT

In Vivo Toxicity Profile: LD50 Values of 170 mg/kg (i.v.) and 504 mg/kg (i.p.) in Mice Enable Dose Ranging for Preclinical Studies

Acute toxicity studies in mice have established LD50 values for 8,9-dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one (as the hydrochloride salt) of 170 mg/kg via intravenous (i.v.) administration and 504 mg/kg via intraperitoneal (i.p.) administration . These quantitative toxicity benchmarks provide essential dose-ranging guidance for in vivo efficacy studies. In contrast, systematic LD50 data for the five-membered ring analog deoxyvasicinone are not consistently reported in accessible literature, limiting dose selection confidence for comparative pharmacology programs .

Toxicology Preclinical Safety Dose Ranging Pharmacology

In Vitro Cholinesterase Inhibition: IC50 = 6.2 × 10⁻⁴ g/mL Against AChE Establishes Baseline CNS Activity

In vitro enzymatic assays demonstrate that 8,9-dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one (as the hydrochloride salt) inhibits acetylcholinesterase (AChE) activity with an IC50 value of 6.2 × 10⁻⁴ g/mL . At a concentration of 10⁻⁴ M, the compound also reduces monoamine oxidase (MAO) activity by 18.8% . For context, optimized deoxyvasicinone-based dual AChE/tau aggregation inhibitors (e.g., compound 11f) achieve AChE IC50 values of 0.91 ± 0.05 µM, while deoxyvasicinone-β-carboline hybrids (compounds 8b and 8d) exhibit sub-nanomolar hAChE IC50 values of 0.93 nM and 1.08 nM, respectively [1][2]. The unsubstituted mackinazolinone core exhibits weaker intrinsic AChE inhibition than these extensively derivatized analogs, establishing it as a baseline scaffold for structure-activity relationship (SAR) studies where functionalization at specific positions is required to enhance potency.

Neuropharmacology Cholinesterase Inhibition Alzheimer's Disease CNS Drug Discovery

Dual-Target Molecular Docking: Binding Affinity of -8.5 kcal/mol Against Both Viral 3PRP and Oncogenic 4XH6 Proteins

Molecular docking studies of 8,9-dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one demonstrate high binding affinities to two distinct therapeutic targets: the Crimean-Congo hemorrhagic fever virus (CCHFV) glycoprotein 3PRP and the oncogenic (cancer-related) protein target 4XH6, with calculated binding energies of -8.5 kcal/mol for both targets [1]. This dual-target binding profile, while computationally derived, distinguishes the unsubstituted core from many pyridoquinazolinone analogs that are typically optimized for single-target engagement. The binding affinity value of -8.5 kcal/mol represents a strong predicted interaction that warrants experimental validation in target-based assays [1].

Antiviral Drug Discovery Anticancer Research Molecular Docking CCHF Computational Chemistry

CYP450 Inhibition Profile: Predicted CYP1A2 Inhibition (91.53%) and CYP2D6 Non-Inhibition (95.95%) Guide Drug Interaction Risk Assessment

In silico ADMET predictions via admetSAR 2 for 8,9-dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one indicate a high probability of CYP1A2 inhibition (91.53%) and a low probability of CYP2D6 inhibition (probability of non-inhibition = 95.95%) [1]. The CYP2C19 inhibition probability is predicted at 50.00% (equivocal) [1]. These isoform-specific CYP inhibition predictions provide actionable guidance for drug-drug interaction risk assessment in preclinical development. While deoxyvasicinone derivatives have been evaluated in various pharmacological contexts, systematic CYP inhibition profiles for the unsubstituted deoxyvasicinone core are not comparably documented in accessible literature, giving mackinazolinone a data availability advantage for ADME-aware lead optimization [1].

ADME Drug Metabolism CYP450 Preclinical Development Pharmacokinetics

Evidence-Backed Application Scenarios for 8,9-Dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one (CAS 2446-62-0) Procurement


Synthetic Methodology Development and Process Chemistry Optimization

The established 86% isolated yield via POCl₃-mediated one-step cyclization [1] makes this compound an attractive procurement target for synthetic chemistry groups developing scalable routes to fused pyridoquinazolinone libraries. Researchers can leverage this high-yielding core synthesis as a benchmark for optimizing reaction conditions (temperature, stoichiometry, work-up procedures) and for comparative assessment of alternative synthetic methodologies including microwave-assisted, solid-phase, or photochemical approaches [2]. The well-characterized spectroscopic profile (IR, ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, HRMS) provides a complete reference dataset for analytical method validation [1].

Dye-Sensitized Solar Cell (DSSC) Materials Research

Materials science laboratories engaged in next-generation photovoltaic research can procure this compound for evaluation as a sensitizer candidate in DSSC applications. The experimentally validated and computationally confirmed light-harvesting efficiency (LHE) of 0.4016 in DCM [1], derived from strong π→π* transitions and high intramolecular charge-transfer character, provides a quantifiable performance metric for device fabrication studies. Researchers can benchmark this scaffold against alternative fused heterocyclic sensitizers and explore structure-property relationships through systematic derivatization of the quinazolinone core to modulate HOMO-LUMO gaps and enhance photovoltaic performance [1].

Antiviral and Anticancer Lead Discovery Programs Targeting CCHF and Oncogenic Pathways

Drug discovery groups focused on Crimean-Congo hemorrhagic fever virus (CCHFV) or cancer therapeutics can procure this compound as a dual-target lead scaffold. The computationally predicted binding affinity of -8.5 kcal/mol against both the CCHFV glycoprotein 3PRP and the oncogenic protein 4XH6 [1] supports inclusion in target-based screening cascades and hit-to-lead optimization workflows. Additionally, the in silico ADME predictions for CYP1A2 inhibition (91.53%) and CYP2D6 non-inhibition (95.95%) [3] provide early metabolic liability guidance, enabling medicinal chemists to design derivatives with improved drug-like properties while retaining target engagement.

Preclinical Toxicology and In Vivo Pharmacology Dose-Ranging Studies

Pharmacology and toxicology laboratories conducting in vivo efficacy or safety studies can rely on established LD50 benchmarks of 170 mg/kg (i.v.) and 504 mg/kg (i.p.) in mice to inform dose selection and estimate compound requirements. These defined toxicity parameters reduce the uncertainty associated with first-in-class or poorly characterized scaffolds, allowing researchers to plan study designs with greater precision and cost efficiency. The solubility profile—soluble in ethanol and water, limited solubility in chloroform and acetone —further guides formulation development for in vivo administration.

Structure-Activity Relationship (SAR) Studies in CNS Drug Discovery

Neuroscience research programs targeting cholinergic dysfunction (e.g., Alzheimer's disease) can procure this compound as a baseline AChE inhibitor scaffold with an established IC50 of 6.2 × 10⁻⁴ g/mL and moderate MAO inhibition of 18.8% at 10⁻⁴ M . This well-defined baseline activity profile enables systematic SAR exploration through functionalization at the 2-, 6-, or 8-positions of the tetrahydropyridoquinazolinone core to enhance potency toward the nanomolar range observed in optimized deoxyvasicinone derivatives (e.g., 11f: AChE IC50 = 0.91 µM [4]; hybrids 8b/8d: hAChE IC50 = 0.93 nM and 1.08 nM [5]). The scaffold serves as a validated starting point for multi-target directed ligand (MTDL) design strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8,9-Dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.